2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol typically involves the reaction of pyrimidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent for the protection of functional groups in organic synthesis.
Biology: Acts as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)pyridine: A metabolite of the anti-vertigo drug Betahistine, used for similar protective and synthetic purposes[][6].
1-(2-Hydroxyethyl)piperazine: Used as an intermediate in the manufacture of various chemicals and pharmaceuticals.
Uniqueness
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with hydroxyethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[2-hydroxyethyl(pyrimidin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-4-11(5-7-13)8-9-2-1-3-10-8/h1-3,12-13H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIISBODRUZGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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